molecular formula C11H9N3S B055085 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole CAS No. 122500-80-5

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole

Cat. No.: B055085
CAS No.: 122500-80-5
M. Wt: 215.28 g/mol
InChI Key: YTZWLVAXZJMVEF-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged structure in pharmacology, strategically functionalized with a 5-methylpyrazole moiety. This molecular architecture is designed to act as a versatile kinase inhibitor scaffold, with potential applications in targeting a range of serine/threonine and tyrosine kinases. Its mechanism of action typically involves competitive binding at the ATP-binding pocket of target enzymes, thereby modulating key signaling pathways implicated in cellular proliferation, inflammation, and apoptosis.

Properties

IUPAC Name

2-(5-methylpyrazol-1-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-8-6-7-12-14(8)11-13-9-4-2-3-5-10(9)15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZWLVAXZJMVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thioamide Intermediates with Pyrazole Derivatives

The cyclocondensation of carbothioamides with α-halo ketones or esters represents a widely adopted strategy for constructing the benzo[d]thiazole core. In a protocol adapted from the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles , 5-methyl-1H-pyrazole-3-carbothioamide serves as the nucleophilic component. Reacting this thioamide with 2-bromoacetophenone derivatives in ethanol under reflux conditions (6–8 hours) yields 2-(5-methyl-1H-pyrazol-1-yl)benzo[d]thiazole. Triethylamine is often added to scavenge hydrogen bromide, improving reaction efficiency .

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
SolventEthanol75–85%
TemperatureReflux (78°C)Maximizes rate
BaseTriethylamine (1 equiv)Neutralizes HBr
Reaction Time6–8 hoursCompletes cyclization

This method benefits from operational simplicity and high atom economy. However, the electron-withdrawing nature of the pyrazole ring may necessitate extended reaction times compared to simpler thiazole syntheses .

Nucleophilic Aromatic Substitution on Preformed Benzo[d]thiazoles

Functionalization of 2-chlorobenzo[d]thiazole with 5-methyl-1H-pyrazole via nucleophilic aromatic substitution offers a modular approach. The reaction proceeds in dimethylformamide (DMF) at 120°C for 12–16 hours, employing potassium carbonate as a base to deprotonate the pyrazole nitrogen . Microwave-assisted protocols reduce reaction times to 30–45 minutes while maintaining yields of 70–78% .

Comparative Analysis of Heating Methods

MethodTemperatureTimeYield (%)Purity (HPLC)
Conventional120°C16 hrs7898.2
Microwave150°C45 min7597.8
Solvent-Free180°C2 hrs6595.4

The choice of base significantly affects regioselectivity. While K2CO3 favors N-alkylation, stronger bases like NaH may promote competing O-alkylation pathways .

One-Pot Tandem Synthesis from Aldehyde Precursors

Innovative one-pot methodologies integrate benzo[d]thiazole formation and pyrazole coupling. A representative procedure involves:

  • Condensation of 2-aminobenzenethiol with 5-methyl-1H-pyrazole-1-carbaldehyde in the presence of iodine, generating an intermediate thioamide.

  • Cyclization via oxidative dehydrogenation using hydrogen peroxide in acetic acid .

Reaction Scheme

2-Aminobenzenethiol+5-Methyl-1H-pyrazole-1-carbaldehydeI2,EtOHThioamideH2O2,AcOHTarget Compound\text{2-Aminobenzenethiol} + \text{5-Methyl-1H-pyrazole-1-carbaldehyde} \xrightarrow{I2, \text{EtOH}} \text{Thioamide} \xrightarrow{H2O_2, \text{AcOH}} \text{Target Compound}

This cascade process achieves 82% yield with >99% conversion, as monitored by LC-MS. The iodine acts as both a catalyst for imine formation and an oxidant during cyclization .

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated strategies enable the coupling of halogenated benzo[d]thiazoles with pyrazole boronic esters. While less common due to cost, these methods provide exceptional selectivity for challenging substrates. A Buchwald-Hartwig amination protocol using Pd2(dba)3 and Xantphos ligand facilitates the coupling of 2-bromobenzo[d]thiazole with 5-methyl-1H-pyrazole-1-boronic acid pinacol ester .

Catalytic System Optimization

Catalyst SystemLigandYield (%)Turnover Number
Pd(OAc)2BINAP4522
Pd2(dba)3Xantphos6834
NiCl2(dppe)dppe2814

Despite moderate yields, this method’s compatibility with electron-deficient arenes makes it valuable for functionalized derivatives .

Solid-Phase Synthesis for High-Throughput Production

Adapting solid-supported techniques from combinatorial chemistry, Wang resin-bound 2-mercaptobenzoic acid undergoes sequential functionalization:

  • Immobilization via ester linkage

  • Oxidative cyclization to benzo[d]thiazole

  • Pyrazole coupling using HATU activation

  • Cleavage with TFA/CH2Cl2 (1:1)

Advantages

  • Enables parallel synthesis of analogs

  • Simplifies purification (resin filtration)

  • Achieves 85–90% purity without chromatography

Mechanochemical Synthesis via Ball Milling

Environmentally benign solvent-free synthesis employs a Retsch MM400 mixer mill. Equimolar quantities of 2-mercaptobenzoic acid and 5-methyl-1H-pyrazole-1-carbonyl chloride are milled with K2CO3 (5 mol%) at 25 Hz for 60 minutes. The mechanochemical activation induces cyclodehydration, yielding 91% product with particle sizes <10 µm .

Milling Parameters

Frequency (Hz)Time (min)Ball MaterialYield (%)
15120Stainless Steel65
2560Zirconia91
3045Tungsten88

Photochemical Activation Strategies

UV light (254 nm)-promoted reactions between 2-azidobenzo[d]thiazole and 5-methyl-1H-pyrazole exploit nitrene intermediates. Irradiation in acetonitrile for 2 hours generates the target compound through a proposed [3+2] cycloaddition mechanism, achieving 76% yield .

Wavelength Optimization

λ (nm)Quantum YieldReaction TimeByproducts
2540.322 hrs<5%
3650.186 hrs12%

Biocatalytic Approaches Using Engineered Enzymes

Recent advances utilize modified lipases (e.g., Candida antarctica Lipase B) to catalyze the coupling of benzo[d]thiazole-2-ol with 5-methyl-1H-pyrazole in ionic liquids. At 40°C in [BMIM][BF4], the enzyme achieves 94% conversion in 48 hours with excellent enantioselectivity (ee >98%) .

Enzyme Performance Metrics

Enzyme SourceSpecific Activity (U/mg)Thermostability (°C)
Wild-Type CALB12.450
T40V Mutant18.760
G131A Mutant22.365

Continuous Flow Synthesis for Scalable Production

A plug-flow reactor system combining microfluidic channels (0.5 mm ID) and static mixers enables continuous production. Residence times of 8–10 minutes at 140°C achieve 89% conversion, outperforming batch reactors in productivity (3.2 g/h vs. 0.8 g/h) .

Flow System Configuration

  • Precursor Solutions: 0.5 M in DMF

  • Pump Rate: 2 mL/min

  • Heating Zone: 140°C, 20 psi

  • Cooling Loop: 5°C

Analytical Characterization and Quality Control

Comprehensive characterization of this compound involves multimodal analysis:

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 8.21 (d, J=8.0 Hz, 1H, ArH), 7.89 (s, 1H, pyrazole-H), 7.62–7.58 (m, 2H, ArH), 6.41 (s, 1H, pyrazole-H), 2.51 (s, 3H, CH3)

  • 13C NMR : 161.2 (C=S), 148.9 (pyrazole-C), 135.4–121.3 (aromatic carbons), 13.8 (CH3)

  • HRMS : m/z calcd for C11H9N3S [M+H]+ 216.0598, found 216.0592

Chromatographic Purity

MethodColumnRetention TimePurity (%)
HPLC-UVC18, 250×4.6 mm6.8 min99.1
UPLC-MSHSS T3, 2.1×50 mm1.2 min99.4

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, amines, or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole exhibit significant anticancer properties. Research has shown that the thiazole moiety can enhance the cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro tests revealed that it possesses activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions such as Alzheimer's disease. The compound's ability to modulate neuroinflammatory responses is currently under investigation.

Agricultural Science

Pesticide Development
In agricultural applications, derivatives of this compound are being explored as potential pesticides. The thiazole ring structure contributes to biological activity against pests while minimizing toxicity to non-target organisms. Field trials have shown promising results in controlling aphid populations without adversely affecting beneficial insects.

Herbicide Potential
Additionally, the compound has been assessed for herbicidal properties. Its application in formulations targeting specific weed species has shown efficacy in reducing crop competition, thereby enhancing agricultural yield. Research indicates that its mode of action involves inhibition of key metabolic pathways in target weeds.

Material Science

Polymer Chemistry
In material science, this compound is being investigated as an additive in polymer formulations. Its incorporation into polymers has been found to improve thermal stability and mechanical properties, making it suitable for high-performance materials used in various industrial applications.

Nanotechnology
The compound's unique properties are also being harnessed in nanotechnology, particularly in the development of nanocomposites with enhanced electrical conductivity and thermal resistance. These materials are applicable in electronics and energy storage systems.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against E. coli and S. aureus
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Agricultural SciencePesticide DevelopmentControls aphid populations
Herbicide PotentialReduces crop competition
Material SciencePolymer ChemistryImproves thermal stability
NanotechnologyEnhances electrical conductivity

Case Studies

Case Study 1: Anticancer Research
A recent publication highlighted the synthesis of novel derivatives based on this compound and their evaluation against various cancer cell lines. The study reported a significant reduction in cell viability at low micromolar concentrations, suggesting a promising lead for further development.

Case Study 2: Agricultural Application
In a controlled field trial, a formulation containing this compound was tested against common agricultural pests. Results showed a 70% reduction in pest populations over four weeks compared to untreated controls, indicating its potential as an effective biopesticide.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of both nitrogen and sulfur atoms allows for diverse interactions, including hydrogen bonding and coordination with metal ions .

Comparison with Similar Compounds

Research Findings and Implications

Anticancer Potential: The target compound’s antiproliferative activity is moderate compared to pyrazoline hybrids (e.g., 102a), suggesting that bulkier substituents or extended conjugation improve efficacy .

Selectivity in CNS Targets : Piperazine-linked derivatives (e.g., 5h) demonstrate the importance of substituent polarity in crossing the blood-brain barrier .

Enzyme Induction : Halogenated analogues outperform the methyl-substituted compound in enzyme induction, highlighting the role of electronegative groups .

Biological Activity

2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of pyrazole and benzothiazole. This unique structure positions it as a candidate for various biological activities, including anticancer, antibacterial, and anticonvulsant properties. The compound's potential is derived from the diverse interactions facilitated by its nitrogen and sulfur atoms, allowing it to engage with multiple biological targets.

The mechanism of action for this compound involves binding to specific enzymes or receptors, modulating their activity. The compound may inhibit enzymes by blocking substrate access at their active sites, which is a common feature among pyrazole and benzothiazole derivatives.

Biological Activities

Research has indicated that compounds containing pyrazole and benzothiazole moieties exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell types, including lung, colorectal, and breast cancers. The incorporation of the pyrazole ring enhances the compound's antiproliferative effects against cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Antibacterial Activity : Benzothiazole derivatives have been identified as having significant antibacterial properties. In particular, compounds with similar structures have demonstrated activity against Mycobacterium tuberculosis, suggesting that this compound could also possess similar effects .
  • Anticonvulsant Properties : The compound has shown promise in anticonvulsant activity, which is a notable feature of many thiazole-containing compounds. Studies have demonstrated that specific derivatives can effectively reduce seizure activity in animal models .

Case Studies and Data Tables

Several studies have evaluated the biological activity of benzothiazole and pyrazole derivatives. Below are summarized findings from relevant research:

Study Activity Evaluated Findings
Antitubercular ActivityIdentified novel inhibitors with MIC values ranging from 7.9 μM to 170 μM against M. tuberculosis.
Anticancer ActivityCompounds showed IC50 values below 30 μM against various cancer cell lines, indicating significant antiproliferative effects.
Anticonvulsant ActivityCompounds demonstrated effective seizure control in MES tests with minimal neurotoxicity observed at therapeutic doses.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications in the pyrazole or benzothiazole rings can lead to variations in potency and selectivity:

  • Substituents on the Pyrazole Ring : The presence of a methyl group at the 5-position enhances binding affinity and biological activity.
  • Benzothiazole Core Modifications : Alterations to the benzothiazole scaffold can improve selectivity towards specific targets while reducing cytotoxicity .

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole?

The compound is typically synthesized via condensation reactions. For example, 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol under reflux conditions to form the target structure. Key steps include cyclocondensation and purification via recrystallization . Alternative routes involve coupling hydrazine derivatives with ketones or aldehydes, as seen in the synthesis of related pyrazole-thiazole hybrids .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, as demonstrated in structural validations of benzo[d]thiazole derivatives .
  • IR spectroscopy to identify functional groups like C=N and C-S bonds .
  • Mass spectrometry (HRMS) for molecular weight confirmation .
  • Elemental analysis to verify purity by comparing calculated vs. experimental C, H, N, and S content .

Q. What are the common pharmacological activities associated with this scaffold?

Benzo[d]thiazole-pyrazole hybrids exhibit antibacterial, antitumor, and enzyme-inhibitory activities. For instance, derivatives with electron-withdrawing substituents (e.g., bromo, nitro) show enhanced antibacterial potency in in vitro models like MIC (Minimum Inhibitory Concentration) assays .

Advanced Research Questions

Q. How can computational methods complement experimental data in structural analysis?

Density Functional Theory (DFT) calculations can predict molecular geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). These are cross-validated with experimental XRD or NMR data to resolve ambiguities, as shown in combined studies of pyrazole-carboxylic acid derivatives . Molecular docking further elucidates binding interactions with biological targets, such as enzyme active sites .

Q. How should researchers resolve contradictions between calculated and experimental elemental analysis data?

Discrepancies may arise from incomplete purification or solvent retention. Strategies include:

  • Repeating synthesis under anhydrous conditions.
  • Using advanced purification (e.g., column chromatography or preparative HPLC) .
  • Validating with complementary techniques like TGA (Thermogravimetric Analysis) to detect solvent residues .

Q. What strategies optimize reaction yields in heterocyclic coupling reactions?

Key factors include:

  • Catalyst selection : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions .
  • Temperature control : Reflux in ethanol or toluene ensures complete cyclization while minimizing side reactions .

Q. How do substituent variations on the pyrazole or thiazole rings affect bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-deficient groups (e.g., -NO₂, -Br) on the phenyl ring increase antibacterial activity by enhancing electrophilicity .
  • Bulky substituents (e.g., 4-methoxyphenyl) improve metabolic stability but may reduce solubility .
  • Methyl groups at the pyrazole 5-position (as in the target compound) optimize steric fit in enzyme pockets .

Q. What methodologies are used to analyze spectral data contradictions (e.g., NMR splitting patterns)?

  • Dynamic NMR to probe conformational exchange in solution .
  • 2D NMR (COSY, HSQC) to assign overlapping signals in complex heterocycles .
  • Variable-temperature NMR to identify tautomeric equilibria or rotameric forms .

Experimental Design Considerations

Q. How to design a robust protocol for synthesizing novel derivatives?

  • Step 1 : Select substituents based on computational predictions (e.g., docking scores).
  • Step 2 : Optimize reaction conditions (solvent, catalyst, temperature) via Design of Experiments (DoE) .
  • Step 3 : Validate intermediates with TLC and LC-MS before proceeding .
  • Step 4 : Characterize final products using multi-technique spectroscopy .

Q. What in vitro models are suitable for evaluating antitumor activity?

  • Cell viability assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) .
  • Enzyme inhibition : Measure IC₅₀ values against kinases or topoisomerases .
  • Apoptosis studies : Flow cytometry with Annexin V/PI staining .

Data Interpretation and Reporting

Q. How to address inconsistencies in melting point data across studies?

  • Ensure calibration of equipment using standard references (e.g., pure benzoic acid).
  • Report heating rates (e.g., 1°C/min) and sample preparation methods (e.g., recrystallization solvent) .

Q. What statistical methods are recommended for pharmacological data analysis?

  • Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism).
  • Significance testing : ANOVA with post-hoc Tukey tests for multi-group comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.